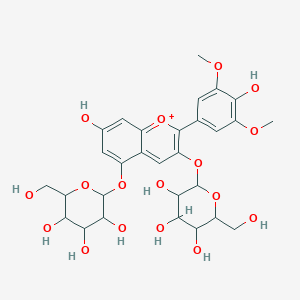

Malvidin 3,5-diglucoside chloride

Description

Properties

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[7-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-5-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H34O17.ClH/c1-40-15-3-10(4-16(41-2)20(15)33)27-17(44-29-26(39)24(37)22(35)19(9-31)46-29)7-12-13(42-27)5-11(32)6-14(12)43-28-25(38)23(36)21(34)18(8-30)45-28;/h3-7,18-19,21-26,28-31,34-39H,8-9H2,1-2H3,(H-,32,33);1H/t18-,19-,21-,22-,23+,24+,25-,26-,28-,29-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHKJIVJBQJXLBY-FTIBDFQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)C2=C(C=C3C(=CC(=CC3=[O+]2)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H35ClO17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80895052 | |

| Record name | 3,5-Bis(beta-D-glucopyranosyloxy)-7-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-1-benzopyrylium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80895052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

691.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16727-30-3 | |

| Record name | Malvidin 3,5-diglucoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16727-30-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Malvin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016727303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Bis(beta-D-glucopyranosyloxy)-7-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-1-benzopyrylium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80895052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-bis(β-D-glucopyranosyloxy)-7-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-1-benzopyrylium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.063 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MALVIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I9I120531L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Occurrence and Analysis of Malvidin 3,5-diglucoside Chloride in Nature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malvidin (B83408) 3,5-diglucoside chloride, also known as malvin (B1212287) chloride, is a prominent member of the anthocyanin family of water-soluble pigments. These compounds are responsible for many of the red, purple, and blue hues observed in flowers, fruits, and other plant tissues. Beyond their role as natural colorants, anthocyanins, including malvidin 3,5-diglucoside, are of significant interest to the scientific community due to their potential health benefits, which are largely attributed to their antioxidant and anti-inflammatory properties. This technical guide provides an in-depth overview of the natural sources of malvidin 3,5-diglucoside chloride, quantitative data on its occurrence, detailed experimental protocols for its extraction and analysis, and an illustrative representation of its biosynthetic pathway.

Natural Sources of this compound

Malvidin 3,5-diglucoside is predominantly found in the flowers of various plant species, distinguishing it from other anthocyanins like malvidin 3-glucoside, which is more abundant in fruits[1][2]. However, it is also present in the fruits and vegetative tissues of several plants. Notable natural sources include:

-

Flowers:

-

Fruits:

-

Other Plant Sources:

Quantitative Data

The concentration of this compound can vary significantly depending on the plant species, cultivar, growing conditions, and the specific plant part analyzed. The following table summarizes available quantitative data from scientific literature.

| Natural Source | Plant Part | Concentration | Reference |

| Malva sylvestris | Flowers | 0.42% to 7.3% of dry matter (total anthocyanins) | [3] |

| Spine grape (Vitis davidii Foex) | Skin | 134.74 ± 0.01 mg/L (in extract) | [7] |

| Eugenia myrtifolia | Fruits | 32.59 mg/100 g fresh weight | [8] |

| Hybrid Grape Wines | Wine | Can exceed 15 mg/L, with some reaching over 750 mg/L | [13][14] |

Experimental Protocols

The extraction and quantification of this compound from plant materials typically involve solvent extraction followed by chromatographic analysis.

Extraction of this compound

This protocol is a generalized procedure based on common methods for anthocyanin extraction.

Materials and Reagents:

-

Plant material (fresh, frozen, or freeze-dried)

-

Liquid nitrogen (for fresh or frozen tissue)

-

Extraction solvent: Methanol or ethanol (B145695) with a small percentage of acid (e.g., 0.1% HCl or 1% formic acid) to maintain the stability of the anthocyanin flavylium (B80283) cation.

-

Mortar and pestle or a blender

-

Centrifuge and centrifuge tubes

-

Rotary evaporator (optional)

-

Solid-phase extraction (SPE) cartridges (e.g., C18) for purification (optional)

Procedure:

-

Sample Preparation:

-

For fresh or frozen plant material, grind the tissue to a fine powder in a mortar and pestle with liquid nitrogen.

-

For dried material, a grinder or blender can be used.

-

-

Extraction:

-

Add the powdered plant material to a flask or beaker.

-

Add the acidified extraction solvent at a solid-to-solvent ratio of approximately 1:10 (w/v).

-

Stir or sonicate the mixture for a defined period (e.g., 1-2 hours) at a controlled temperature (e.g., 4°C or room temperature) in the dark to prevent degradation.

-

Repeat the extraction process on the solid residue to ensure complete recovery.

-

-

Clarification:

-

Centrifuge the extract at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the solid plant material.

-

Carefully decant the supernatant.

-

-

Concentration and Purification (Optional):

-

The solvent from the pooled supernatants can be removed under reduced pressure using a rotary evaporator.

-

The concentrated extract can be further purified using C18 SPE cartridges to remove sugars, organic acids, and other less polar compounds.

-

Quantification by High-Performance Liquid Chromatography (HPLC)

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or a Mass Spectrometer (MS).

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient elution is typically employed using two solvents:

-

Solvent A: Acidified water (e.g., water with 5% formic acid or 10% acetic acid and 1% phosphoric acid).

-

Solvent B: Acetonitrile or methanol.

-

-

Gradient Program: A typical gradient might start with a low percentage of Solvent B, which is gradually increased over the run to elute more hydrophobic compounds. An example gradient: 0-25 min, 10-30% B; 25-30 min, 30-50% B; 30-35 min, 50-10% B, followed by a re-equilibration period.

-

Flow Rate: Typically 0.8 to 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 25°C.

-

Detection:

-

DAD: Monitoring at the visible maximum absorbance of malvidin glycosides, which is around 520-530 nm.

-

MS: Electrospray ionization (ESI) in positive ion mode is used to detect the molecular ion of malvidin 3,5-diglucoside ([M]⁺ at m/z 655).

-

-

Quantification: A calibration curve is constructed using a certified reference standard of this compound. The concentration in the sample is determined by comparing its peak area to the calibration curve.

Biosynthesis of Malvidin 3,5-diglucoside

The biosynthesis of malvidin 3,5-diglucoside is a branch of the general flavonoid pathway. It begins with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce the core anthocyanidin structure, which is then modified by glycosylation and methylation. The following diagram illustrates the key steps leading to the formation of malvidin 3,5-diglucoside.

Caption: Biosynthetic pathway of Malvidin 3,5-diglucoside.

This diagram illustrates a plausible biosynthetic route. The general flavonoid pathway leads to the formation of delphinidin. This anthocyanidin is then glycosylated at the 3-position by a UDP-glucose:flavonoid 3-O-glucosyltransferase (UFGT). The resulting delphinidin 3-glucoside is then methylated by Catechol-O-methyl transferase (COMT) to form petunidin (B3231668) 3-glucoside and subsequently malvidin 3-glucoside[1][11][15]. Finally, a second glycosylation step at the 5-position, catalyzed by a distinct UFGT, yields malvidin 3,5-diglucoside. The specific enzymes and the precise order of methylation and glycosylation can vary between plant species.

Conclusion

This compound is a significant anthocyanin with a widespread distribution in the plant kingdom, particularly in flowers. Its presence and concentration can be reliably determined using established extraction and HPLC-based analytical methods. Understanding the natural sources and biosynthesis of this compound is crucial for researchers in the fields of phytochemistry, food science, and drug development who are interested in harnessing its potential health benefits. The provided protocols and pathway diagram serve as a valuable resource for further investigation and application of this intriguing natural product.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Food Anthocyanins: Malvidin and Its Glycosides as Promising Antioxidant and Anti-Inflammatory Agents with Potential Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ema.europa.eu [ema.europa.eu]

- 4. The phytochemical profiling, pharmacological activities, and safety of malva sylvestris: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anthocyanin Extraction, Purification & Quantification - Creative Proteomics [creative-proteomics.com]

- 6. mdpi.com [mdpi.com]

- 7. Effects of monoglucoside and diglucoside anthocyanins from Yan 73 (Vitis vinifera L.) and spine grape (Vitis davidii Foex) skin on intestinal microbiota in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. benthamopen.com [benthamopen.com]

- 11. Enzymatic synthesis of [3'-O-methyl-(3)H]malvidin-3-glucoside from petunidin-3-glucoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. tandfonline.com [tandfonline.com]

- 14. tandfonline.com [tandfonline.com]

- 15. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Solubility and Stability of Malvidin 3,5-diglucoside Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Malvidin (B83408) 3,5-diglucoside chloride, a key anthocyanin with significant research interest for its potential therapeutic properties. Understanding its physicochemical characteristics is paramount for its effective use in experimental settings and for the development of future applications.

Solubility Profile

The solubility of Malvidin 3,5-diglucoside chloride is a critical factor for its handling and application in various research and development stages. While precise quantitative data for a wide range of solvents is limited in publicly available literature, this section compiles the available qualitative and quantitative information.

Qualitative Solubility

This compound is described as being slightly soluble in acidic methanol (B129727), aqueous base, and water.[1] Another source suggests it is soluble in methanol and water.[2]

Quantitative Solubility

Table 1: Quantitative Solubility of Malvidin Chloride

| Solvent | Concentration |

| Ethanol | ~16 mg/mL[3] |

| Dimethyl Sulfoxide (DMSO) | ~16 mg/mL[3] |

| Dimethylformamide (DMF) | ~25 mg/mL[3] |

| 1:9 solution of DMF:PBS (pH 7.2) | ~0.1 mg/mL[3] |

For achieving maximum solubility in aqueous buffers, it is recommended to first dissolve the compound in an organic solvent like DMF and then dilute it with the aqueous buffer of choice.[3]

Stability Profile

The stability of this compound is influenced by several factors, including pH, temperature, and light. Understanding these factors is crucial for designing experiments and for the long-term storage of the compound.

pH Stability

The structure and stability of anthocyanins like Malvidin 3,5-diglucoside are highly dependent on pH. In acidic conditions, they exist predominantly in the colored flavylium (B80283) cation form. As the pH increases towards neutral and alkaline conditions, the molecule undergoes structural transformations to form colorless carbinol pseudobases and chalcones, and eventually degrades.[4][5]

A detailed study comparing malvidin-3-O-glucoside and malvidin-3,5-O-diglucoside revealed that the degradation reactions occur more rapidly in the transition pH range, which includes physiological pH (7.4), preventing the system from reaching equilibrium.[4][5] The diglucoside exhibits a narrower transition pH range compared to the monoglucoside.[4][5]

Thermal Stability

Elevated temperatures accelerate the degradation of Malvidin 3,5-diglucoside. Studies on the thermal degradation of anthocyanins show that it generally follows first-order kinetics.[6] A study on the degradation of malvidin-3,5-diglucoside under microwave treatment demonstrated that increased temperature leads to a faster degradation rate. The diglycosylated form (3,5-diglucoside) is generally more stable than the monoglycosylated form (3-glucoside).

Photostability

Anthocyanins are known to be sensitive to light. Exposure to light can lead to the degradation of this compound. For optimal stability, it is recommended to store solutions in the dark.

Storage Stability

In its solid form, this compound is stable for at least 6 months when stored at -20°C.[1] A certificate of analysis for a commercial sample suggests stability for up to 3 years in powder form at -20°C.[7]

For solutions, a general recommendation for anthocyanins is to prepare them fresh. It is advised not to store aqueous solutions of the related compound, malvidin chloride, for more than one day.[3] Stock solutions in organic solvents, when stored in tightly sealed vials at -20°C, may be usable for up to two weeks, though it is always recommended to prepare fresh solutions.[8]

Table 2: Summary of Factors Affecting this compound Stability

| Factor | Effect on Stability | Recommendations |

| pH | Less stable at neutral and alkaline pH due to structural transformations and degradation.[4][5] | Maintain acidic conditions (pH < 4) for optimal stability in solution. |

| Temperature | Higher temperatures accelerate degradation.[6] | Store solutions at low temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term). Avoid repeated freeze-thaw cycles. |

| Light | Exposure to light, especially UV, promotes degradation. | Protect solutions from light by using amber vials or covering with aluminum foil. Store in the dark. |

| Solvent | Aqueous solutions are generally less stable than those in organic solvents. | For longer-term storage in solution, consider using anhydrous organic solvents like DMSO or ethanol. |

| Oxygen | The presence of oxygen can contribute to degradation. | For sensitive applications, consider de-gassing solvents. |

Experimental Protocols

Accurate and reproducible experimental results rely on standardized protocols for handling and analysis of this compound.

Protocol for Solubility Determination

A standard method for determining the solubility of a compound involves preparing a saturated solution and then quantifying the concentration of the dissolved solute.

Workflow for Solubility Determination

Caption: Workflow for determining the solubility of this compound.

Protocol for Stability Assessment using HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the stability of this compound by monitoring its concentration over time and detecting the formation of degradation products.

Experimental Workflow for HPLC-based Stability Study

Caption: Workflow for assessing the stability of this compound using HPLC.

Table 3: Example HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with an acid modifier (e.g., 0.5% v/v HCl, or water/formic acid/acetic acid 1000:8:9, v/v/v, pH 2)[9] |

| Mobile Phase B | Acetonitrile[9] |

| Gradient | A linear gradient from a low to a high percentage of mobile phase B. A typical gradient might be 10-45% B over 10 minutes.[9] |

| Flow Rate | 1.0 - 1.5 mL/min[9] |

| Column Temperature | 28°C[9] |

| Detection | Diode Array Detector (DAD) at 520 nm[9] |

| Injection Volume | 20 µL[9] |

Protocol for Spectrophotometric Quantification (pH Differential Method)

The pH differential method is a simple and rapid spectrophotometric technique for the quantification of total monomeric anthocyanins. It relies on the structural transformation of anthocyanins with a change in pH, leading to a color change that can be measured.[10]

Logical Flow of the pH Differential Method

Caption: Logical steps of the pH differential method for anthocyanin quantification.

The concentration of total monomeric anthocyanins is calculated using the following formula:

Total Monomeric Anthocyanins (mg/L) = (A x MW x DF x 1000) / (ε x l)

Where:

-

A = (A520nm - A700nm)pH 1.0 - (A520nm - A700nm)pH 4.5

-

MW = Molecular Weight of Malvidin 3,5-diglucoside (as the chloride salt, this would need to be specified, but often cyanidin-3-glucoside is used as a standard)

-

DF = Dilution Factor

-

ε = Molar absorptivity of the anthocyanin standard

-

l = Pathlength of the cuvette (cm)

Degradation Pathways

The degradation of Malvidin 3,5-diglucoside can proceed through several pathways, primarily involving the cleavage of glycosidic bonds and the opening of the pyran ring to form chalcone (B49325) structures. These chalcones can then undergo further degradation into smaller phenolic compounds.

Simplified Degradation Pathway of Malvidin 3,5-diglucoside

Caption: A simplified representation of the degradation pathway of Malvidin 3,5-diglucoside.

Under thermal treatment, degradation products such as syringic acid and 2,4,6-trihydroxybenzaldehyde (B105460) have been identified.[11]

Conclusion

This technical guide summarizes the current understanding of the solubility and stability of this compound. While there is a need for more comprehensive quantitative solubility data, the information provided on its stability under various conditions and the detailed experimental protocols will aid researchers, scientists, and drug development professionals in the effective handling and utilization of this promising natural compound. Adherence to the outlined protocols for storage and analysis will ensure the integrity of the compound and the reliability of experimental outcomes.

References

- 1. cdn.usbio.net [cdn.usbio.net]

- 2. Malvidin 3,5-Diglucoside | CAS:16727-30-3 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Comparing the Chemistry of Malvidin-3-O-glucoside and Malvidin-3,5-O-diglucoside Networks: A Holistic Approach to the Acidic and Basic Paradigms with Implications in Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparing the Chemistry of Malvidin-3- O-glucoside and Malvidin-3,5- O-diglucoside Networks: A Holistic Approach to the Acidic and Basic Paradigms with Implications in Biological Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stability and Antiproliferative Activity of Malvidin-Based Non-Oxonium Derivative (Oxovitisin A) Compared with Precursor Anthocyanins and Pyranoanthocyanins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. abmole.com [abmole.com]

- 8. Malvidin-3,5-O-diglucoside chloride | CAS:16727-30-3 | Manufacturer ChemFaces [chemfaces.com]

- 9. benthamopen.com [benthamopen.com]

- 10. ars.usda.gov [ars.usda.gov]

- 11. Comparative degradation pathways of malvidin 3,5-diglucoside after enzymatic and thermal treatments [agris.fao.org]

Malvidin 3,5-diglucoside Chloride: An In-depth Technical Guide on its Role as an Anthocyanin Pigment

For Researchers, Scientists, and Drug Development Professionals

Abstract

Malvidin (B83408) 3,5-diglucoside chloride, also known as malvin (B1212287) chloride, is a prominent member of the anthocyanin family, a class of water-soluble flavonoids responsible for many of the red, purple, and blue colors found in plants. This diglycoside of malvidin is particularly abundant in the flowers of various species and is also found in fruits and vegetables. Beyond its role as a natural colorant, malvidin 3,5-diglucoside chloride exhibits significant antioxidant and anti-inflammatory properties, making it a compound of great interest for research in food science, nutrition, and drug development. This technical guide provides a comprehensive overview of the chemical properties, biosynthesis, stability, and biological activities of this compound. It includes detailed experimental protocols for its extraction, purification, and analysis, as well as visualizations of its biosynthetic and signaling pathways.

Chemical and Physical Properties

This compound is characterized by the presence of a malvidin aglycone with two glucose moieties attached at the 3 and 5 positions. The chloride ion acts as a counterion, stabilizing the flavylium (B80283) cation.

| Property | Value | References |

| Molecular Formula | C₂₉H₃₅ClO₁₇ | [1][2][3] |

| Molecular Weight | 691.03 g/mol | [1][2][3] |

| Appearance | Very dark red to purple solid/powder | [4] |

| Solubility | Slightly soluble in water, acidic methanol (B129727), and aqueous base | [4] |

| λmax (in acidic methanol) | 526 nm | [5] |

| Molar Extinction Coefficient (ε) | Data not readily available in cited literature | |

| Purity (commercial) | ≥90.0% to ≥97% (HPLC) | [3] |

Natural Occurrence and Biosynthesis

Malvidin 3,5-diglucoside is widely distributed in the plant kingdom, contributing to the vibrant colors of many flowers and fruits. Notable sources include grapes (Vitis vinifera), blueberries (Vaccinium corymbosum), and the flowers of Malva sylvestris and Primula species.[3]

The biosynthesis of malvidin 3,5-diglucoside follows the general anthocyanin biosynthesis pathway, a branch of the flavonoid pathway. This intricate process begins with the amino acid phenylalanine and involves a series of enzymatic reactions.

Stability: Influence of pH and Temperature

The stability of anthocyanins is a critical factor for their application as natural colorants and bioactive compounds. Malvidin 3,5-diglucoside, like other anthocyanins, is sensitive to changes in pH and temperature.

pH Stability

The color of malvidin 3,5-diglucoside is highly dependent on the pH of the solution. In acidic conditions (pH < 3), it exists predominantly as the red flavylium cation. As the pH increases, it undergoes structural transformations to the colorless carbinol pseudo-base and the blue quinonoidal base. At neutral to slightly alkaline pH, chalcone (B49325) structures can also form. Generally, the diglucoside form is more stable over a wider pH range compared to its monoglucoside counterpart.[1][6]

| pH Range | Predominant Form | Color |

| < 3 | Flavylium Cation | Red/Purple |

| 4-6 | Carbinol Pseudo-base | Colorless |

| > 7 | Quinonoidal Base | Blue/Violet |

Thermal Stability

Elevated temperatures can lead to the degradation of malvidin 3,5-diglucoside, resulting in color loss. The degradation generally follows first-order kinetics.[7][8] Studies have shown that malvidin 3,5-diglucoside is more resistant to thermal degradation than malvidin 3-glucoside.[1][9] However, specific half-life values at different temperatures are not consistently reported in the literature. Microwave treatment has been shown to accelerate the degradation of both malvidin 3-glucoside and 3,5-diglucoside.[1][9]

Biological Activity and Signaling Pathways

Malvidin 3,5-diglucoside exhibits a range of biological activities, primarily attributed to its antioxidant and anti-inflammatory properties.

Antioxidant Activity

Malvidin 3,5-diglucoside is a potent antioxidant capable of scavenging free radicals. This activity is crucial in mitigating oxidative stress, which is implicated in numerous chronic diseases. The antioxidant capacity can be evaluated using various assays, though specific ORAC and DPPH IC50 values for the pure compound are not consistently available in the reviewed literature.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of many diseases. Malvidin and its glycosides have been shown to exert anti-inflammatory effects by modulating key signaling pathways, including the NF-κB and MAPK pathways.

NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of inflammatory genes. Malvidin glycosides can inhibit this pathway, thereby reducing the production of pro-inflammatory mediators.

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation and other cellular processes. It consists of a series of protein kinases that phosphorylate and activate one another. Malvidin and its derivatives can modulate this pathway to reduce cellular stress.

Experimental Protocols

Extraction and Purification

The following is a general protocol for the extraction and purification of malvidin 3,5-diglucoside from a plant source such as Malva sylvestris flowers. Optimization may be required depending on the specific matrix.

Methodology:

-

Extraction: Macerate fresh or dried plant material in acidified methanol (e.g., methanol with 0.1% v/v HCl) at a solid-to-solvent ratio of 1:10 (w/v). Stir for 2-4 hours at room temperature in the dark.

-

Filtration: Filter the mixture through cheesecloth and then a funnel with filter paper to remove solid plant material.

-

Concentration: Concentrate the filtrate using a rotary evaporator at a temperature below 40°C to remove the methanol.

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge by passing methanol followed by acidified water (e.g., water with 0.01% v/v HCl).

-

Load the aqueous extract onto the cartridge.

-

Wash the cartridge with acidified water to remove sugars and other polar impurities.

-

Elute the anthocyanins with acidified methanol.

-

-

Final Concentration: Evaporate the methanol from the eluate under a stream of nitrogen or using a rotary evaporator to obtain the purified this compound.

HPLC-DAD Analysis

High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a standard method for the identification and quantification of anthocyanins.

Methodology:

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase A: 5% formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution: A typical gradient could be: 0-5 min, 5% B; 5-30 min, 5-30% B; 30-35 min, 30-50% B; 35-40 min, 50-5% B; followed by a re-equilibration period.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection: Diode-array detector monitoring at 520 nm for anthocyanins.

-

-

Sample Preparation: Dissolve the purified extract or standard in the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.

-

Quantification: Create a calibration curve using a certified reference standard of this compound at various concentrations.

NMR Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural confirmation of isolated compounds.

Methodology:

-

Sample Preparation: Dissolve a sufficient amount of the purified compound (typically 1-5 mg) in a deuterated solvent such as methanol-d4 (B120146) (CD₃OD) containing a small amount of trifluoroacetic acid-d (TFA-d) to stabilize the flavylium cation.

-

NMR Experiments: Acquire 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra.

Applications and Future Perspectives

This compound holds significant potential in various fields:

-

Food Industry: As a natural and vibrant colorant, it offers an alternative to synthetic dyes. Its antioxidant properties can also enhance the nutritional value and shelf-life of food products.

-

Nutraceuticals and Pharmaceuticals: Its demonstrated antioxidant and anti-inflammatory activities make it a promising candidate for the development of dietary supplements and therapeutic agents for the prevention and treatment of chronic diseases associated with oxidative stress and inflammation.

-

Research: As a well-defined anthocyanin, it serves as a valuable standard and tool for studying the mechanisms of action of flavonoids and for investigating plant biosynthetic pathways.

Future research should focus on obtaining more comprehensive quantitative data on its physicochemical properties, conducting in-depth in vivo studies to validate its health benefits, and exploring novel applications in drug delivery and functional foods.

Conclusion

This compound is a fascinating and important anthocyanin with a dual role as a natural pigment and a bioactive compound. Its vibrant color, coupled with its potent antioxidant and anti-inflammatory properties, underscores its significance in the fields of food science, nutrition, and medicine. This technical guide provides a foundational understanding of this compound, offering valuable information and protocols for researchers and professionals seeking to harness its potential. Further investigation into its quantitative properties and in vivo efficacy will undoubtedly pave the way for its broader application.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 氯化锦葵色素苷 phyproof® Reference Substance | Sigma-Aldrich [sigmaaldrich.com]

- 4. cdn.usbio.net [cdn.usbio.net]

- 5. researchgate.net [researchgate.net]

- 6. Comparing the Chemistry of Malvidin-3-O-glucoside and Malvidin-3,5-O-diglucoside Networks: A Holistic Approach to the Acidic and Basic Paradigms with Implications in Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Degradation kinetics of malvidin-3-glucoside and malvidin-3,5-diglucoside exposed to microwave treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Biosynthesis of Malvidin 3,5-diglucoside in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of malvidin (B83408) 3,5-diglucoside, a key anthocyanin responsible for the purple and blue hues in many plants. This document details the core biosynthetic pathway, presents quantitative data on enzymatic reactions, and outlines detailed experimental protocols for the study of this pathway.

Core Biosynthesis Pathway

Malvidin 3,5-diglucoside is synthesized through the well-established anthocyanin biosynthesis pathway, which is a branch of the general flavonoid pathway. The formation of this specific diglucoside involves a series of enzymatic reactions that modify the anthocyanidin core. The pathway begins with the synthesis of the malvidin aglycone, which is then sequentially glycosylated at the 3 and 5 positions.

The key steps leading to malvidin 3,5-diglucoside are:

-

General Flavonoid Pathway: The synthesis starts from the amino acid phenylalanine, which is converted through a series of enzymatic steps to produce dihydroflavonols.

-

Anthocyanidin Synthesis: Dihydroflavonols are converted to colored anthocyanidins by the action of dihydroflavonol 4-reductase (DFR) and anthocyanidin synthase (ANS). Specifically, dihydromyricetin (B1665482) is the precursor for delphinidin (B77816), which is then methylated to form malvidin.

-

Methylation: The B-ring of delphinidin is methylated by an O-methyltransferase (OMT) to produce malvidin.

-

First Glycosylation (3-O-glucosylation): The malvidin aglycone is first glycosylated at the 3-hydroxyl group by an anthocyanidin 3-O-glucosyltransferase (A3GT) , utilizing UDP-glucose as the sugar donor. This reaction forms malvidin 3-O-glucoside.

-

Second Glycosylation (5-O-glucosylation): Subsequently, an anthocyanin 5-O-glucosyltransferase (A5GT) catalyzes the addition of a second glucose molecule from UDP-glucose to the 5-hydroxyl group of malvidin 3-O-glucoside, yielding the final product, malvidin 3,5-diglucoside.[1][2][3]

The following diagram illustrates the final steps in the biosynthesis of malvidin 3,5-diglucoside.

Quantitative Data on Key Enzymes

The efficiency of the glycosylation steps is determined by the kinetic properties of the glucosyltransferases involved. The following table summarizes the available kinetic data for anthocyanin 3-O-glucosyltransferases and 5-O-glucosyltransferases from various plant species, including their activity towards malvidin and related compounds.

| Enzyme | Source Organism | Substrate | Km (µM) | Kcat (s-1) | Kcat/Km (s-1µM-1) | Reference |

| Fh3GT2 | Freesia hybrida | Malvidin | - | - | - | [4] |

| Cpur5GT | Cyclamen purpurascens | Malvidin 3-O-glucoside | 79.2 | - | - | [5] |

| Fh5GT3 | Freesia hybrida | Malvidin 3-O-glucoside | - | - | - | [1] |

| Fh5GT7 | Freesia hybrida | Malvidin 3-O-glucoside | - | - | - | [1] |

Note: Quantitative kinetic data for glucosyltransferases acting on malvidin derivatives is limited in the currently available literature. The table indicates enzymes that have been shown to utilize malvidin or its glucosides as substrates, even if full kinetic parameters were not reported.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the biosynthesis of malvidin 3,5-diglucoside.

Anthocyanin Extraction and Quantification by HPLC-DAD

This protocol describes the extraction of anthocyanins from plant tissue and their quantification using High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD).

References

- 1. mdpi.com [mdpi.com]

- 2. Anthocyanin 5-O-glucosyltransferase - Wikipedia [en.wikipedia.org]

- 3. Characterization of 5- O-glucosyltransferase involved in anthocyanin biosynthesis in Cyclamen purpurascens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Functional Differentiation of Duplicated Flavonoid 3-O-Glycosyltransferases in the Flavonol and Anthocyanin Biosynthesis of Freesia hybrida [frontiersin.org]

- 5. researchgate.net [researchgate.net]

A Comparative Analysis of Malvidin 3,5-diglucoside in Vitis labrusca and Vitis vinifera

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive examination of the occurrence, biosynthesis, and analytical methodologies related to Malvidin 3,5-diglucoside, a key anthocyanin, in two prominent grape species: Vitis labrusca and Vitis vinifera. The distinct differences in the anthocyanin profiles of these species, particularly the presence of diglucosides in V. labrusca, hold significant implications for viticulture, winemaking, and phytochemical research.

Introduction to Anthocyanins and Malvidin 3,5-diglucoside

Anthocyanins are flavonoid pigments responsible for the red, purple, and blue colors in many plants, including grapes.[1][2] Their chemical structure, based on the flavylium (B80283) cation, dictates their color and stability.[1] In grapes, these pigments are primarily located in the berry skin and are crucial indicators of quality and ripeness.[2][3] The profile of anthocyanins is genetically determined and serves as a chemotaxonomic marker to differentiate grape varieties.

Vitis vinifera, the European wine grape, almost exclusively synthesizes anthocyanin 3-O-monoglucosides.[4][5] The most prevalent of these is Malvidin-3-O-glucoside.[1][6] In stark contrast, American grape species like Vitis labrusca and their hybrids produce both monoglucosides and 3,5-O-diglucosides.[4][5][7][8] Malvidin 3,5-diglucoside is a principal anthocyanin in V. labrusca varieties and is often used as a chemical marker to detect the presence of hybrid grapes in wine.[7][9]

Biosynthesis of Anthocyanins: The Key Divergence

Anthocyanins are synthesized through the flavonoid pathway.[2] The core pathway is shared between V. vinifera and V. labrusca, starting from phenylalanine and leading to the formation of anthocyanidins like cyanidin, peonidin, delphinidin, petunidin, and malvidin. These unstable aglycones are then stabilized by glycosylation, typically at the C-3 position, by the enzyme UDP-glucose:flavonoid 3-O-glucosyltransferase (UFGT).

The critical divergence occurs at the final glycosylation step. Vitis vinifera lacks the functional gene encoding for anthocyanin 5-O-glucosyltransferase, the enzyme required to add a second glucose molecule at the C-5 position. Consequently, its anthocyanin profile is limited to 3-O-monoglucosides. Vitis labrusca and other non-vinifera species possess this enzymatic capability, leading to the synthesis of 3,5-diglucosides.

Quantitative Occurrence of Malvidin 3,5-diglucoside

The concentration and composition of anthocyanins are influenced by genetic factors, environmental conditions like temperature and light, and viticultural practices.[10] However, the fundamental difference in the presence of Malvidin 3,5-diglucoside remains a clear genetic distinction between the two species.

Table 1: Comparative Occurrence of Malvidin Glucosides in V. labrusca and V. vinifera

| Species | Cultivar Example | Malvidin-3-glucoside | Malvidin 3,5-diglucoside | Reference |

| Vitis labrusca | 'Isabella', 'Concord', Hybrids | Present | Present and often abundant | [5][8][11] |

| Vitis vinifera | 'Cabernet Sauvignon', 'Merlot', 'Syrah' | Dominant anthocyanin | Absent or not detectable | [6][7][9][12][13] |

Note: Absolute concentrations vary widely based on cultivar, maturity, and analytical method. The key distinction is the consistent presence or absence of the diglucoside form.

Wines made from hybrid grape varieties containing V. labrusca genetics can show significant levels of Malvidin 3,5-diglucoside. For example, some wines from Regent and Rondo, which are PIWI (disease-resistant) varieties with American vine heritage, can contain up to 300 mg/L of this compound, far exceeding the 15 mg/L limit sometimes used as a quality wine threshold in certain regions.[7]

Experimental Protocols for Analysis

The standard method for identifying and quantifying anthocyanins in grapes is High-Performance Liquid Chromatography (HPLC), often coupled with Diode-Array Detection (DAD) or Mass Spectrometry (MS).[4][14]

A. Sample Preparation: Anthocyanin Extraction from Grape Skins

This protocol is a generalized representation based on common laboratory practices.[13][14][15][16]

-

Homogenization: Weigh approximately 1.0 g of grape skins (previously separated and frozen in liquid nitrogen).[15]

-

Extraction: Macerate the skins in 10 mL of an acidified methanol (B129727) solution (e.g., methanol with 2% formic acid or 1% HCl) in an ultrasonic bath for 10-20 minutes.[14][15]

-

Agitation: Place the mixture on a shaker at room temperature for at least 1 hour in the dark to ensure exhaustive extraction.[16]

-

Centrifugation: Centrifuge the sample at approximately 3,500-8,000 x g for 10 minutes to pellet the solid material.[15][16]

-

Collection & Re-extraction: Collect the supernatant. Repeat the extraction process on the remaining pellet at least twice to ensure complete recovery of anthocyanins.

-

Concentration: Combine the supernatants and evaporate to dryness using a rotary evaporator at a low temperature (e.g., 35°C).[15]

-

Reconstitution: Redissolve the dried extract in a known volume (e.g., 5 mL) of the initial mobile phase or a compatible solvent.[15]

-

Filtration: Filter the reconstituted sample through a 0.22 µm or 0.45 µm syringe filter before HPLC injection.[14][15]

B. HPLC-DAD Analytical Method

-

Instrumentation: A standard HPLC or UPLC system equipped with a C18 reversed-phase column and a DAD detector.[14]

-

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase A: Water with an acid modifier (e.g., 5-10% formic acid or phosphoric acid).

-

Mobile Phase B: Acetonitrile or HPLC-grade methanol.

-

Gradient Elution: A typical gradient might run from ~5% B to 35% B over 30-40 minutes to separate the various anthocyanins.

-

Detection: Monitor at 520 nm, the characteristic absorbance maximum for anthocyanins in an acidic medium.[16]

-

Quantification: Use external standards of Malvidin-3-glucoside and Malvidin 3,5-diglucoside to create calibration curves for accurate quantification.[4]

Implications for Research, Drug Development, and Industry

-

Chemotaxonomic Marker: The presence of Malvidin 3,5-diglucoside is a reliable indicator of non-vinifera genetic material.[7] This is critical for wine authentication and ensuring compliance with regional wine laws that may prohibit the use of hybrid grapes in certain quality designations.[9]

-

Drug Development and Bioactivity: Anthocyanins are widely studied for their antioxidant and health-promoting properties.[2][11] Malvidin 3,5-diglucoside, specifically, has been shown to possess bioactivity in human endothelial cells, suggesting a potential role in cardiovascular health.[11] The distinct anthocyanin profiles of V. labrusca juices and extracts may offer unique therapeutic avenues compared to those from V. vinifera.

-

Food Industry: The stability and color of anthocyanins are affected by their structure. Diglucosides can exhibit different color stability at varying pH levels compared to their monoglucoside counterparts.[4] This is a crucial consideration for the use of grape extracts as natural food colorants.

Conclusion

The differential occurrence of Malvidin 3,5-diglucoside is a clear and genetically controlled distinction between Vitis labrusca and Vitis vinifera. While V. vinifera exclusively produces monoglucosidic anthocyanins, V. labrusca and its hybrids synthesize significant quantities of diglucosides due to the presence of a functional 5-O-glucosyltransferase enzyme. This fundamental biochemical difference provides a robust tool for chemotaxonomic classification and wine authentication. Furthermore, the unique anthocyanin profile of V. labrusca, rich in compounds like Malvidin 3,5-diglucoside, presents distinct opportunities for research into the bioactivity and functional properties of these natural pigments. Accurate analytical protocols, primarily based on HPLC, are essential for the precise quantification and characterization of these compounds, underpinning future advancements in food science, viticulture, and drug development.

References

- 1. Midwest Grape and Wine Industry Institute - Pigments in Grapes - Anthocyanins [extension.iastate.edu]

- 2. Biosynthesis of anthocyanins and their regulation in colored grapes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anthocyanin profile and antioxidant activity from 24 grape varieties cultivated in two Portuguese wine regions | OENO One [oeno-one.eu]

- 4. mdpi.com [mdpi.com]

- 5. Anthocyanins Profile of Grape Berries of Vitis amurensis, Its Hybrids and Their Wines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Malvidin | wein.plus Lexicon [glossary.wein.plus]

- 8. researchgate.net [researchgate.net]

- 9. VASSANELLI LAB | Analysis: MALVIDIN DIGLUCOSIDE - DIRECT PRODUCER HYBRIDS (DPH) [vassanellilab.com]

- 10. Genetic and Environmental Impacts on the Biosynthesis of Anthocyanins in Grapes [jstage.jst.go.jp]

- 11. researchgate.net [researchgate.net]

- 12. service.unibas.it [service.unibas.it]

- 13. ijeab.com [ijeab.com]

- 14. academic.oup.com [academic.oup.com]

- 15. mdpi.com [mdpi.com]

- 16. agw.org.au [agw.org.au]

Methodological & Application

HPLC-DAD method for quantifying Malvidin 3,5-diglucoside chloride in wine

An Application Note and Protocol for the Quantification of Malvidin 3,5-diglucoside chloride in Wine using HPLC-DAD

Application Note

Introduction

This compound, also known as malvin, is a significant anthocyanin responsible for the color in many red wines.[1] It is particularly prominent in hybrid grape varieties and its concentration can influence the wine's color stability, organoleptic properties, and overall quality.[1][2] The analysis of individual anthocyanin profiles, including malvin, serves as a valuable tool for classifying wine varieties and ensuring authenticity.[1] High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a robust, reliable, and widely used method for the separation and quantification of anthocyanins in wine.[3][4] This application note details a validated HPLC-DAD method for the routine analysis of this compound in wine samples.

Principle

This method utilizes reversed-phase chromatography to separate this compound from other phenolic compounds in a wine matrix. The separation occurs on a C18 stationary phase with a gradient elution of acidified water and an organic solvent. Direct injection of a filtered wine sample is sufficient for analysis.[3][5] The Diode-Array Detector (DAD) monitors the absorbance at 520 nm, the characteristic maximum absorbance wavelength for anthocyanins in their stable flavylium (B80283) cation form, allowing for selective and accurate quantification.[1][4][6] Quantification is achieved by creating a calibration curve using an external standard of this compound.

Materials and Reagents

-

Standard: this compound (≥95% purity).[7]

-

Solvents: HPLC-grade acetonitrile, methanol (B129727), and water.[1][8]

-

Acid: Formic acid (analytical grade).[1]

-

Filters: 0.45 µm syringe filters for sample preparation.[5]

Instrumentation

-

An HPLC system equipped with a binary pump, autosampler, column thermostat, and a Diode-Array Detector (DAD).

Experimental Protocol

1. Preparation of Mobile Phases and Standards

-

Mobile Phase A: Prepare a solution of 5% formic acid in HPLC-grade water.[9]

-

Mobile Phase B: Use 100% HPLC-grade methanol.[9]

-

Standard Stock Solution: Accurately weigh and dissolve this compound in an acidified methanol solution (e.g., 0.5% v/v HCl in methanol) to prepare a stock solution of 100 mg/L.[1][8] Store at -20°C.[7]

-

Calibration Standards: Perform serial dilutions of the stock solution with Mobile Phase A to prepare a series of working standards with concentrations ranging from 0.5 mg/L to 10 mg/L.[1]

2. Sample Preparation

-

For clear wine samples, no pre-treatment is necessary.[3]

-

Draw the wine sample into a syringe.

-

Filter the sample directly into an HPLC vial using a 0.45 µm syringe filter.[5]

-

Cap the vial and place it in the autosampler tray.

3. HPLC-DAD System Setup and Operation

-

Set up the HPLC system according to the parameters outlined in Table 1.

-

Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

-

Create a sequence including a blank (mobile phase), the calibration standards (from lowest to highest concentration), and the wine samples.

-

Inject 5 µL of each standard and sample for analysis.[9]

Table 1: HPLC-DAD Chromatographic Conditions

| Parameter | Condition |

|---|---|

| Column | Nucleosil 100-5 C18 (250 x 4.6 mm, 5 µm)[9] |

| Mobile Phase A | 5% Formic Acid in Water[9] |

| Mobile Phase B | Methanol[9] |

| Gradient | 10% B to 30% B (0-15 min), 30% B to 40% B (15-30 min), 40% B to 10% B (30-35 min), 10% B (35-40 min) |

| Flow Rate | 1.0 mL/min[9] |

| Column Temperature | 40°C[9] |

| Injection Volume | 5 µL[9] |

| Detection Wavelength | 520 nm (for quantification); DAD scan from 200-600 nm for spectral confirmation[9] |

4. Data Analysis and Quantification

-

Identify the peak for this compound in the sample chromatograms by comparing its retention time with that of the standard.

-

Integrate the peak area at 520 nm for all standards and samples.

-

Construct a linear calibration curve by plotting the peak area versus the concentration of the standards.

-

Determine the concentration of this compound in the wine samples by interpolating their peak areas from the calibration curve.

Method Validation and Data Presentation

The described method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. The results demonstrate that the method is suitable for its intended purpose.[9]

Table 2: Summary of Method Validation Quantitative Data

| Parameter | Result | Reference |

|---|---|---|

| Linearity Range | 0.5 - 10 mg/L | [1] |

| Correlation Coefficient (R²) | > 0.999 | [1] |

| Limit of Detection (LOD) | 0.06 mg/kg | [9] |

| Limit of Quantification (LOQ) | 0.20 mg/kg | [9] |

| Precision (Intra-day RSD%) | < 6.2% | [9] |

| Precision (Inter-day RSD%) | < 8.5% | [9] |

| Accuracy (Recovery %) | 91.6% - 119% |[9] |

RSD: Relative Standard Deviation

Visualizations

Caption: Experimental workflow for this compound quantification.

Caption: Key parameters for HPLC-DAD method validation.

Conclusion

The HPLC-DAD method presented provides a simple, accurate, and precise protocol for the quantification of this compound in wine. The minimal sample preparation, involving direct injection after filtration, makes it highly suitable for routine quality control and authenticity verification in the wine industry, as well as for research applications.[3] The validation data confirms the method's reliability for generating robust and reproducible results.

References

- 1. benthamopen.com [benthamopen.com]

- 2. bio-conferences.org [bio-conferences.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. HPLC-Determination of nine major Anthocyanins in red and rosé wines (Type-II) | OIV [oiv.int]

- 6. researchgate.net [researchgate.net]

- 7. cdn.usbio.net [cdn.usbio.net]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

Protocol for the Extraction of Malvidin 3,5-diglucoside from Grape Skins

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the extraction, purification, and quantification of Malvidin 3,5-diglucoside from grape skins. The methodologies outlined are collated from established scientific literature and are intended for a research and development audience.

Introduction

Malvidin 3,5-diglucoside is a prominent anthocyanin found in the skins of various red grape varieties, contributing significantly to their color and possessing notable antioxidant properties. Its potential therapeutic applications have made its efficient extraction and purification a key focus for researchers in natural product chemistry and drug development. This protocol details a comprehensive workflow from sample preparation to the isolation of high-purity Malvidin 3,5-diglucoside.

Experimental Protocols

Materials and Reagents

-

Grape Skins: Fresh or frozen red grape skins (e.g., from Vitis vinifera varieties known to be rich in diglucosides).

-

Solvents:

-

Methanol (B129727) (HPLC grade)

-

Ethanol (B145695) (95-100%)

-

Formic acid (88%) or Hydrochloric acid (HCl)

-

Acetonitrile (HPLC grade)

-

Distilled or deionized water

-

-

Solid Phase Extraction (SPE) Sorbents: C18 silica (B1680970) gel or Polyclar AT.

-

Standards: Malvidin 3,5-diglucoside standard (for HPLC quantification).

-

Other: Liquid nitrogen, filter paper, rotary evaporator.

Sample Preparation

-

Source Material: Obtain fresh red grape skins. If not used immediately, freeze the skins at -20°C or, for long-term storage, at -80°C to prevent degradation of anthocyanins.

-

Homogenization: Freeze-dry the grape skins and then grind them into a fine powder using a grinder or a mortar and pestle with liquid nitrogen. This increases the surface area for efficient extraction.

Extraction of Anthocyanins

Several methods can be employed for the extraction of anthocyanins from grape skins. The choice of method may depend on the available equipment, desired yield, and time constraints.

This is a traditional and widely used method.

-

Solvent Preparation: Prepare an acidified methanol solution (e.g., methanol with 0.1% HCl or 1-5% formic acid). Acidification helps to maintain the flavylium (B80283) cation form of anthocyanins, which is more stable and red-colored.[1][2][3]

-

Extraction:

-

Filtration: Separate the extract from the solid residue by filtration through filter paper or centrifugation.

-

Solvent Evaporation: Concentrate the extract using a rotary evaporator at a temperature below 40°C to avoid thermal degradation of the anthocyanins.

UAE utilizes ultrasonic waves to disrupt cell walls, enhancing solvent penetration and extraction efficiency.

-

Solvent Preparation: An acidified ethanol or methanol solution is typically used.

-

Extraction:

-

Suspend the powdered grape skins in the extraction solvent in a vessel.

-

Place the vessel in an ultrasonic bath or use an ultrasonic probe.

-

Apply sonication for a period of 10 to 60 minutes.[1][5] Optimal conditions may vary, with parameters such as ultrasonic power (e.g., 400 W) and temperature (e.g., 50°C) influencing the yield.[6]

-

-

Post-Extraction: Follow the filtration and solvent evaporation steps as described for conventional extraction.

MAE uses microwave energy to heat the solvent and sample, leading to rapid extraction.

-

Solvent Preparation: As with other methods, acidified polar solvents are effective.

-

Extraction:

-

Place the grape skin powder and solvent in a microwave-safe extraction vessel.

-

Apply microwave irradiation for a short duration, typically in cycles to prevent overheating. Optimal conditions have been reported at around 45°C for approximately 27.5 minutes.[5]

-

-

Post-Extraction: After cooling, filter the extract and concentrate it using a rotary evaporator.

Purification of Malvidin 3,5-diglucoside

The crude extract contains a mixture of various anthocyanins and other phenolic compounds. Purification is essential to isolate Malvidin 3,5-diglucoside.

Solid-Phase Extraction (SPE)

-

Column Preparation: Pack a glass column with a suitable sorbent such as C18 silica gel or Polyclar AT.[7][8]

-

Loading: Dissolve the concentrated crude extract in a small volume of acidified water (e.g., 0.1% HCl) and load it onto the prepared column.[8]

-

Washing: Wash the column with acidified water to remove sugars and other highly polar impurities.[8]

-

Elution: Elute the anthocyanins from the column using an acidified methanol solution.[8] The different anthocyanins can be separated by applying a gradient of methanol in water. Fractions should be collected and monitored by HPLC to identify those containing Malvidin 3,5-diglucoside.

High-Performance Liquid Chromatography (HPLC)

For high-purity isolation, preparative HPLC is the method of choice.

-

System: A preparative HPLC system equipped with a C18 column and a photodiode array (PDA) or UV-Vis detector is required.

-

Mobile Phase: A typical mobile phase consists of a gradient of two solvents:

-

Injection and Detection: Inject the partially purified extract onto the column. Monitor the elution at a wavelength of 520 nm, which is the characteristic absorption maximum for anthocyanins.[4]

-

Fraction Collection: Collect the peak corresponding to the retention time of the Malvidin 3,5-diglucoside standard.

-

Purity Confirmation: The purity of the isolated compound should be confirmed by analytical HPLC and potentially by mass spectrometry (MS).

Quantitative Data

The following table summarizes data from various studies on anthocyanin extraction from grape skins, providing a comparison of different methods and their efficiencies.

| Extraction Method | Solvent System | Temperature (°C) | Time | Analyte | Yield | Reference |

| Maceration (Simulated) | Model wine solution (pH 3.4) | Room Temp. | 240 h | Total Anthocyanins (as Malvidin-3-O-glucoside equivalents) | 521.6 ± 40.9 mg/kg of berries ('Aglianico') | [4] |

| Ultrasound-Assisted | Choline chloride:glycerol (with 20 wt% water) | Not specified | 60 min | Malvidin-3-O-glucoside | 119.5 ± 0.5 mg/kg | [5] |

| Ultrasound-Assisted | Ethanol | 44 °C | 20 min | Total Anthocyanins | 306.7 mg/L | [9] |

| Ultrasound-Assisted Enzymatic | Pectinase (0.16%) | 50 °C | 28 min | Total Anthocyanins | 3.01 ± 0.04 mg/g | [6] |

| Microwave-Assisted | Choline chloride:oxalic acid (with 20 wt% water) | 45 °C | 27.5 min | Malvidin-3-O-glucoside | 172 ± 7 mg/kg | [5] |

| Pressurized Fluid Extraction | Methanol | 40-120 °C | 3 x 5 min | Total Anthocyanins | 46 to 244 mg/g | [10] |

Diagrams

Experimental Workflow

Caption: Figure 1. Experimental Workflow for Malvidin 3,5-diglucoside Extraction

References

- 1. Optimization on Anthocyanins Extraction from Wine Grape Skins Using Orthogonal Test Design [agris.fao.org]

- 2. deepdyve.com [deepdyve.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. iris.unito.it [iris.unito.it]

- 5. New Approaches for the Extraction of Anthocyanins from Grape Skins Using Deep Eutectic Solvents [mdpi.com]

- 6. Ultrasound-assisted enzymatic extraction of anthocyanins from grape skins: optimization, identification, and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.aip.org [pubs.aip.org]

- 10. agriculturejournals.cz [agriculturejournals.cz]

Application Notes and Protocols for the Identification of Malvidin 3,5-diglucoside and its Metabolites by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of Malvidin (B83408) 3,5-diglucoside and its metabolites using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Introduction

Malvidin 3,5-diglucoside is a prominent anthocyanin responsible for the vibrant color of many fruits and vegetables. Beyond its role as a natural pigment, it is of significant interest to researchers for its potential health benefits, including antioxidant and anti-inflammatory properties. Understanding its absorption, distribution, metabolism, and excretion (ADME) is crucial for the development of new therapeutic agents and functional foods. LC-MS/MS offers a highly sensitive and selective platform for the identification and quantification of Malvidin 3,5-diglucoside and its metabolites in various biological matrices.

Data Presentation

Mass Spectrometric Data for Malvidin 3,5-diglucoside

The following table summarizes the key mass spectrometric parameters for the identification of Malvidin 3,5-diglucoside.

| Compound | Chemical Formula | Precursor Ion [M+H]+ (m/z) | Major Fragment Ions (m/z) | Reference |

| Malvidin 3,5-diglucoside | C₂₉H₃₅O₁₇⁺ | 655.2 | 493, 331, 315 | [1][2] |

Table 1: Mass spectrometric data for Malvidin 3,5-diglucoside.

Fragmentation Pattern

The fragmentation of Malvidin 3,5-diglucoside in the MS/MS analysis typically involves the sequential loss of its two glucose moieties. The initial fragmentation event is the loss of a glucose molecule (-162 Da) from the 5-position, resulting in the formation of Malvidin 3-glucoside (m/z 493). Subsequent fragmentation leads to the loss of the second glucose molecule from the 3-position, yielding the malvidin aglycone (m/z 331).[1][3] Further fragmentation of the aglycone can also be observed.

Experimental Protocols

Sample Preparation

The choice of sample preparation method is critical for the accurate analysis of anthocyanins, which can be unstable.[4]

Protocol 1: Protein Precipitation for Plasma Samples [4]

This method is suitable for removing proteins from plasma samples, which can interfere with the analysis.

-

To 100 µL of plasma, add 50 µL of a 20% (v/v) trifluoroacetic acid (TFA) aqueous solution.

-

Vortex the mixture thoroughly.

-

Centrifuge at 12,000 x g for 15 minutes to pellet the precipitated proteins.

-

Carefully collect the supernatant for direct injection into the LC-MS/MS system.

Protocol 2: Dilute-and-Shoot for Urine Samples [4]

This simple and rapid method is effective for preparing urine samples.

-

Mix 100 µL of urine with 50 µL of a 20% (v/v) trifluoroacetic acid (TFA) aqueous solution.

-

Centrifuge the mixture at 12,000 x g for 15 minutes to remove any solid particles.

-

Collect the supernatant for LC-MS/MS analysis.

Protocol 3: Solid-Phase Extraction (SPE) for Plant Extracts

This protocol is designed for the extraction and purification of anthocyanins from plant materials.

-

Homogenize 0.1 g of finely ground plant sample in 5 mL of an extraction solvent consisting of methanol:water:formic acid:trifluoroacetic acid (70:27:2:1, v/v/v/v).[5]

-

Allow the mixture to leach for 24 hours at 4°C in the dark.[5]

-

Centrifuge the extract to pellet solid debris.

-

Pass the supernatant through a 0.22 µm filter before LC-MS/MS analysis.[5]

Liquid Chromatography (LC) Conditions

The following are examples of LC conditions that have been successfully used for the separation of Malvidin 3,5-diglucoside and related compounds.

Method 1: General Anthocyanin Separation [4]

-

Column: Synergi RP-Max (250 x 4.6 mm, 4 µm)[4]

-

Mobile Phase A: Water with 1% formic acid[4]

-

Mobile Phase B: Acetonitrile[4]

-

Flow Rate: 0.60 mL/min[4]

-

Gradient:

-

Start with 5% B

-

Increase to 21% B over 20 minutes

-

Increase to 40% B at 35 minutes[4]

-

Method 2: High-Resolution Separation [6]

-

Column: Poroshell 120 reversed-phase C18 (250 x 4.6 mm, 2.7 µm)[6]

-

Mobile Phase A: 1% (v/v) formic acid in water[6]

-

Mobile Phase B: 1% (v/v) formic acid and 30% (v/v) acetonitrile (B52724) in water[6]

-

Flow Rate: 0.4 mL/min[6]

-

Gradient:

-

20% to 100% B over 70 minutes[6]

-

Mass Spectrometry (MS) Parameters

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode for the optimal detection of anthocyanins.

-

Ionization Mode: Electrospray Ionization (ESI), Positive[3][6]

-

Scan Mode: Full scan for initial identification and product ion scan for fragmentation analysis. Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) should be used for quantification.

-

Collision Energy: This will need to be optimized for the specific instrument and compound. A starting point is typically in the range of -30 to -70 V.[2]

Visualizations

Caption: General workflow for LC-MS/MS analysis.

Caption: Fragmentation of Malvidin 3,5-diglucoside.

Metabolite Identification

The identification of metabolites involves searching for predicted biotransformation products of Malvidin 3,5-diglucoside. Common metabolic reactions include deglycosylation, which has been discussed, as well as the formation of degradation products like syringic acid.[3] The analysis of LC-MS data in positive ion mode may reveal various ion masses corresponding to these metabolites.[3] For instance, the loss of glucose moieties (-162 amu) and water (-18 amu) are common fragmentation patterns observed.[3]

Quantitative Analysis

For quantitative studies, a calibration curve should be prepared using a certified standard of Malvidin 3,5-diglucoside. The concentration range for the calibration curve will depend on the expected concentration of the analyte in the samples. A typical range might be from 0.5 to 10 mg/L.[7] The method's linearity, limit of detection (LOD), and limit of quantification (LOQ) should be determined as part of the method validation.[7]

Conclusion

The protocols and data presented in these application notes provide a robust framework for the identification and quantification of Malvidin 3,5-diglucoside and its metabolites using LC-MS/MS. The high sensitivity and specificity of this technique make it an invaluable tool for researchers in the fields of natural product chemistry, pharmacology, and drug development. Adherence to the detailed protocols will ensure reliable and reproducible results.

References

- 1. LC-MS/MS Screening of Phenolic Compounds in Wild and Cultivated Grapes Vitis amurensis Rupr - PMC [pmc.ncbi.nlm.nih.gov]

- 2. High-throughput analysis of anthocyanins in horticultural crops using probe electrospray ionization tandem mass spectrometry (PESI/MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparing the Chemistry of Malvidin-3-O-glucoside and Malvidin-3,5-O-diglucoside Networks: A Holistic Approach to the Acidic and Basic Paradigms with Implications in Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. research-groups.usask.ca [research-groups.usask.ca]

- 5. Identification of Anthocyanins by HPLC-MS/MS [bio-protocol.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benthamopen.com [benthamopen.com]

Application Notes and Protocols for Determining the In Vitro Antioxidant Capacity of Malvidin 3,5-diglucoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malvidin 3,5-diglucoside is an anthocyanin, a type of flavonoid pigment responsible for the red, purple, and blue colors in many flowers, fruits, and vegetables.[1] Anthocyanins are of significant interest in the fields of nutrition and pharmacology due to their potential health benefits, which are largely attributed to their antioxidant properties.[1] The ability of these compounds to neutralize harmful reactive oxygen species (ROS) suggests their potential application in the prevention and treatment of various diseases associated with oxidative stress.

These application notes provide detailed protocols for four common in vitro assays used to evaluate the antioxidant capacity of Malvidin 3,5-diglucoside: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, ORAC (Oxygen Radical Absorbance Capacity) assay, and FRAP (Ferric Reducing Antioxidant Power) assay.

Data Presentation

Quantitative data on the antioxidant capacity of Malvidin 3,5-diglucoside is not extensively available in the public domain. However, data for the closely related compound, Malvidin-3-glucoside, can be used as a valuable reference point. The structural difference, the presence of an additional glucose molecule at the 5-position, may influence the antioxidant activity. Glycosylation can affect the steric hindrance and the ability of the molecule to donate a hydrogen atom or an electron.[2]

The following tables summarize the available quantitative data for Malvidin-3-glucoside and provide a template for presenting experimental results for Malvidin 3,5-diglucoside.

Table 1: Antioxidant Capacity of Malvidin-3-glucoside

| Assay | Metric | Result | Reference Compound |

| DPPH | Trolox Equivalents | 2.14 ± 0.07 mM Trolox/g | Trolox |

| FRAP | Trolox Equivalents | 3.77 ± 0.13 mM Trolox/g | Trolox |

| ORAC | Trolox Equivalents | 4.52 ± 0.60 µmol TE/µmol | Trolox |

Data obtained from studies on Malvidin-3-glucoside and may not be directly representative of Malvidin 3,5-diglucoside.[1][3]

Table 2: Template for Reporting Antioxidant Capacity of Malvidin 3,5-diglucoside

| Assay | Metric | Result | Reference Compound |

| DPPH | IC50 (µM) | Insert experimental data | Trolox/Ascorbic Acid |

| ABTS | TEAC (Trolox Equivalents) | Insert experimental data | Trolox |

| ORAC | µmol TE/µmol | Insert experimental data | Trolox |

| FRAP | Fe(II) Equivalents (µM) | Insert experimental data | FeSO₄ |

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow. The decrease in absorbance is proportional to the antioxidant capacity.[4]

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (B129727) or Ethanol (analytical grade)

-

Malvidin 3,5-diglucoside

-

Trolox or Ascorbic Acid (as a positive control)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 517 nm

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark bottle at 4°C.

-

Preparation of Sample and Standard Solutions:

-

Prepare a stock solution of Malvidin 3,5-diglucoside in methanol.

-

Prepare a series of dilutions of the sample stock solution to obtain a range of concentrations.

-

Prepare a series of dilutions of the Trolox or Ascorbic Acid standard in the same manner.

-

-

Assay Protocol:

-

In a 96-well microplate, add 100 µL of the DPPH solution to each well.

-

Add 100 µL of the different concentrations of the sample, standard, or methanol (as a blank) to the wells.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation:

-

The percentage of DPPH radical scavenging activity is calculated using the following formula:

where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the sample or standard.

-

The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-generated ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance at 734 nm.

Materials:

-

ABTS diammonium salt

-

Potassium persulfate

-

Methanol or Ethanol (analytical grade)

-

Malvidin 3,5-diglucoside

-

Trolox (as a positive control)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 734 nm

Procedure:

-

Preparation of ABTS Radical Cation (ABTS•+) Solution:

-

Prepare a 7 mM aqueous solution of ABTS.

-

Prepare a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

-

Before use, dilute the ABTS•+ stock solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm. This is the working solution.

-

-

Preparation of Sample and Standard Solutions:

-

Prepare a stock solution of Malvidin 3,5-diglucoside in methanol.

-

Prepare a series of dilutions of the sample stock solution.

-

Prepare a series of dilutions of the Trolox standard.

-

-

Assay Protocol:

-

In a 96-well microplate, add 190 µL of the ABTS•+ working solution to each well.

-

Add 10 µL of the different concentrations of the sample, standard, or methanol (as a blank) to the wells.